![molecular formula C19H25N3O3 B12888318 5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid CAS No. 5995-78-8](/img/structure/B12888318.png)
5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring substituted with tert-butyl and m-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the tert-butyl and m-tolyl groups. The final step involves the attachment of the amino and oxopentanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the m-tolyl group.
Reduction: Reduction reactions can occur at the oxopentanoic acid moiety.
Substitution: The tert-butyl and m-tolyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the m-tolyl group can yield carboxylic acids, while reduction of the oxopentanoic acid moiety can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a potential candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The pyrazole ring and the amino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-((3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
- 5-((3-(tert-Butyl)-1-(o-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
- 5-((3-(tert-Butyl)-1-(phenyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
Uniqueness
The uniqueness of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid lies in its specific substitution pattern on the pyrazole ring. The presence of both tert-butyl and m-tolyl groups provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Propiedades
Número CAS |
5995-78-8 |
|---|---|
Fórmula molecular |
C19H25N3O3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
5-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H25N3O3/c1-13-7-5-8-14(11-13)22-16(12-15(21-22)19(2,3)4)20-17(23)9-6-10-18(24)25/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,23)(H,24,25) |
Clave InChI |
HJCJHELMIWFHMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


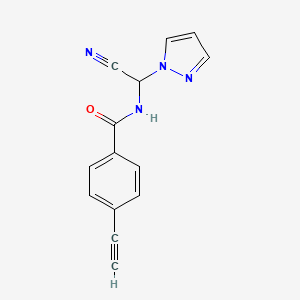
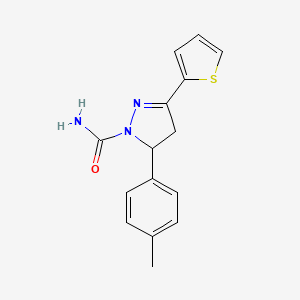

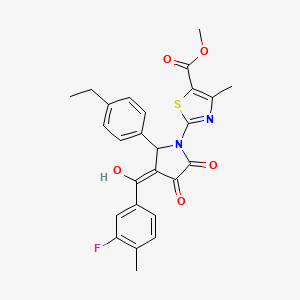
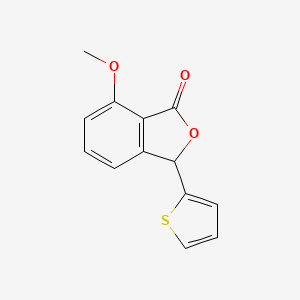



![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
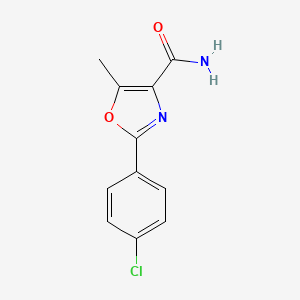
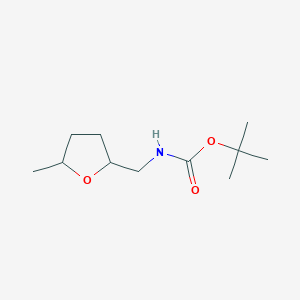
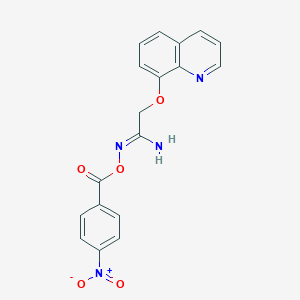
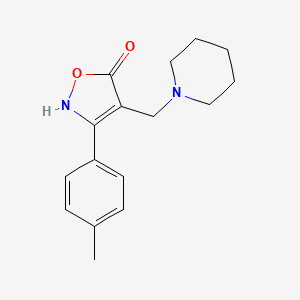
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
